7-ethoxy-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzofuran-2-carboxamide hydrochloride
説明
特性
IUPAC Name |
7-ethoxy-N-(5-methyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)-1-benzofuran-2-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3S.ClH/c1-3-23-13-6-4-5-11-9-14(24-16(11)13)17(22)20-18-19-12-7-8-21(2)10-15(12)25-18;/h4-6,9H,3,7-8,10H2,1-2H3,(H,19,20,22);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGWRUWKXJVMUEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=C2)C(=O)NC3=NC4=C(S3)CN(CC4)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
作用機序
Target of Action
It is used as a reagent in the synthesis of n-(2-acylaminobenzyl or 2-acylaminoheterocyclylmethyl)thiophene-2-carboxamide derivatives, which are known to have antithrombotic properties. This suggests that the compound may interact with proteins involved in blood coagulation.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. These factors could include pH, temperature, presence of other compounds, and specific conditions within the body.
生物活性
7-ethoxy-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzofuran-2-carboxamide hydrochloride is a complex organic compound that has garnered interest due to its potential biological activities. This article provides an in-depth examination of its biological activity, including relevant research findings, case studies, and data tables.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Common Name | 7-ethoxy-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzofuran-2-carboxamide hydrochloride |
| CAS Number | 1329973-33-2 |
| Molecular Formula | C18H20ClN3O3S |
| Molecular Weight | 393.9 g/mol |
Biological Activity Overview
The biological activity of this compound primarily revolves around its potential as an antithrombotic agent and its inhibitory effects on various biological pathways. Research indicates that derivatives of thiazolo[5,4-c]pyridine structures often exhibit significant pharmacological activities.
Antithrombotic Activity
Research has shown that compounds similar to 7-ethoxy-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzofuran-2-carboxamide hydrochloride can inhibit Factor Xa (FXa), a crucial enzyme in the coagulation cascade. This inhibition can lead to reduced thrombus formation and has implications for the treatment of thromboembolic disorders.
Case Studies and Research Findings
-
Synthesis and Evaluation of Thiazole Derivatives
A study synthesized various thiazole derivatives and evaluated their biological activities. Among these derivatives, several exhibited potent FXa inhibitory activity with IC50 values in the low micromolar range. The structural modifications significantly influenced their biological efficacy . -
In Vivo Studies
In vivo experiments demonstrated that compounds with similar structural frameworks effectively reduced thrombosis in animal models. These studies highlighted the potential of such compounds in therapeutic applications for preventing stroke and heart attack by inhibiting thrombus formation . -
Cytotoxicity Assessments
Additional research focused on the cytotoxic effects of related compounds against cancer cell lines. The results indicated that some derivatives showed selective cytotoxicity with IC50 values below 10 µM against various tumor cell lines without affecting normal cells significantly . This selectivity is crucial for developing targeted cancer therapies.
The mechanism by which 7-ethoxy-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzofuran-2-carboxamide hydrochloride exerts its biological effects is believed to involve:
- Inhibition of Enzymatic Activity : The compound may act as a competitive inhibitor of FXa due to its structural similarity to substrate molecules.
- Interaction with Biological Pathways : It may also modulate signaling pathways involved in cell proliferation and apoptosis.
科学的研究の応用
Antithrombotic Activity
One of the primary applications of this compound is its use as an antithrombotic agent. It acts as an inhibitor of Factor Xa (FXa), an essential component in the coagulation cascade. The inhibition of FXa leads to reduced thrombin generation and platelet activation, making it a valuable candidate for preventing thromboembolic events.
Table 1: Comparison of Antithrombotic Agents
| Compound Name | Mechanism of Action | Clinical Use |
|---|---|---|
| Edoxaban | FXa inhibitor | Atrial fibrillation |
| Rivaroxaban | FXa inhibitor | Deep vein thrombosis |
| 7-Ethoxy... | FXa inhibitor | Potential in thromboembolism |
Synthesis of Derivatives
The compound serves as a precursor in synthesizing various derivatives with enhanced pharmacological profiles. For instance, it can be modified to create N-(2-acylaminobenzyl or 2-acylaminoheterocyclylmethyl)thiophene-2-carboxamide derivatives, which also exhibit antithrombotic properties.
Clinical Trials
Recent studies have evaluated the efficacy and safety of 7-ethoxy-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzofuran-2-carboxamide hydrochloride in clinical settings. In a phase II clinical trial involving patients with atrial fibrillation, the compound demonstrated significant reductions in thromboembolic events compared to placebo controls.
Table 2: Summary of Clinical Trial Findings
| Study Phase | Population | Outcome |
|---|---|---|
| Phase II | Atrial fibrillation | Reduced thromboembolic events |
| Phase III | Post-surgery patients | Lower incidence of DVT |
化学反応の分析
Synthetic Pathways
The compound’s synthesis involves multi-step reactions to construct its benzofuran-thiazolo pyridine hybrid scaffold. Key steps include:
Benzofuran Core Formation
-
Directed C–H Arylation : A palladium-catalyzed C–H arylation at the C3 position of the benzofuran scaffold is performed using 8-aminoquinoline as a directing group. This enables the introduction of aryl/heteroaryl substituents with yields ranging from 60–99% depending on substituent electronics .
-
Solvent System : Reactions are typically conducted in DMF at 100°C with Pd(OAc)₂ as the catalyst and Ag₂CO₃ as an oxidant .
Amide Coupling
-
Transamidation : A one-pot Boc-protection/aminolysis sequence converts the 8-aminoquinoline-directed intermediate into the target carboxamide. For example:
Pd-Catalyzed C–H Arylation
Proposed mechanism for benzofuran functionalization :
-
Coordination : Pd(II) binds to the 8-aminoquinoline directing group.
-
C–H Activation : Cyclopalladation forms a palladacycle intermediate.
-
Oxidative Addition : Aryl iodide reacts to form a Pd(IV) complex.
-
Reductive Elimination : Releases the arylated product (Figure 1).
Thiazole Ring Formation
-
Cyclocondensation : Piperidone reacts with cyanamide under acidic conditions to form the thiazolo pyridine core .
-
Bromination : CuBr₂ mediates bromination at the 2-position, enabling subsequent functionalization .
Functional Group Reactivity
Optimization Challenges
-
Regioselectivity : Competing arylation at C5 vs. C3 in the benzofuran scaffold is controlled by steric and electronic effects of directing groups .
-
Stability : The hydrochloride salt form is hygroscopic, requiring anhydrous conditions during purification.
-
Byproducts : LiAlH₄-mediated methylation can produce over-reduced species unless carefully controlled .
Catalytic Systems
| Reaction Step | Catalyst | Turnover Number (TON) | Yield (%) | Ref. |
|---|---|---|---|---|
| C–H Arylation | Pd(OAc)₂ | 50–100 | 60–99 | |
| Thiazole Cyclization | CuBr₂ | N/A | 70–85 | |
| Transamidation | DMAP | N/A | 85–92 |
類似化合物との比較
Comparison with Structurally Similar Compounds
Core Structural Analog: N-(5-Benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(tert-butyl)benzamide Hydrochloride
The closest structural analog () shares the thiazolo[5,4-c]pyridine core but differs in two critical regions:
Pyridine Substituent: The target compound has a 5-methyl group, while the analog features a 5-benzyl group.
Aromatic Moiety : The target’s 7-ethoxybenzofuran contrasts with the analog’s 4-(tert-butyl)benzamide . The tert-butyl group provides strong electron-withdrawing effects, which may reduce metabolic oxidation compared to the ethoxy group’s mixed electronic profile .
Table 1: Key Structural and Hypothesized Pharmacological Differences
*Estimated using fragment-based methods.
Broader Context: Thiazolo-Pyridine Derivatives
Beyond the analog in , other derivatives in this class highlight trends:
- Substituent Position : Substitution at the 5-position of the pyridine (e.g., methyl, benzyl) is critical for target engagement. Methyl groups favor compact binding pockets, while benzyl groups may enhance off-target interactions with hydrophobic regions .
- Aromatic Linker : Benzofuran vs. benzamide linkers alter conformational flexibility. Benzofurans’ rigid fused rings may improve selectivity by restricting rotational freedom compared to benzamides .
Research Findings and Implications
- Binding Affinity : Preliminary docking studies suggest the target compound’s ethoxybenzofuran interacts with polar residues (e.g., serine, aspartate) in model receptors, whereas tert-butylbenzamide analogs rely on hydrophobic packing .
- In Vivo Performance : The target compound’s moderate solubility and metabolic profile may balance bioavailability and half-life, whereas bulkier analogs (e.g., ) risk rapid clearance due to low solubility.
Q & A
Q. What are the optimized synthetic routes for this compound, and how can reaction yields be improved?
The synthesis involves multi-step reactions starting with the condensation of the thiazolo-pyridine core (e.g., 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid) with a benzofuran-2-carboxamide derivative. Key steps include:
- Coupling Reactions : Use of carbodiimide-based coupling agents (e.g., EDC/HOBt) to form the amide bond under reflux in anhydrous dichloromethane or acetonitrile .
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures to isolate the hydrochloride salt .
- Yield Optimization : Control reaction temperature (40–60°C), stoichiometric excess of the carboxylic acid component, and inert atmosphere (N₂/Ar) to minimize side reactions .
Q. Which spectroscopic and chromatographic techniques are most effective for confirming structural integrity and purity?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to verify proton environments (e.g., ethoxy group at δ 1.3–1.5 ppm, aromatic protons at δ 6.8–8.0 ppm) and carbon backbone .
- Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns matching the molecular formula .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .
Q. What preliminary pharmacological screening approaches are recommended to assess its bioactivity?
- In Vitro Assays :
- Kinase inhibition profiling (e.g., JAK2, EGFR) using fluorescence-based ADP-Glo™ assays .
- Anticoagulant activity via thrombin time (TT) and activated partial thromboplastin time (aPTT) assays .
- Cellular Models : Cytotoxicity screening in cancer cell lines (e.g., HeLa, MCF-7) using MTT assays .
Advanced Research Questions
Q. How can reaction mechanisms for key synthetic steps (e.g., amide bond formation) be elucidated?
- Kinetic Studies : Monitor reaction progress via in-situ FTIR to track carbonyl intermediates .
- Isotopic Labeling : Use ¹⁸O-labeled carboxylic acid to confirm nucleophilic acyl substitution pathways .
- Computational Modeling : DFT calculations (e.g., Gaussian 09) to map transition states and activation energies for condensation steps .
Q. What strategies are recommended for resolving contradictions between in vitro bioactivity data and computational predictions?
- Orthogonal Assays : Validate kinase inhibition using thermal shift assays (TSA) alongside enzymatic assays to rule out false positives .
- Structural Analog Testing : Compare activity with derivatives lacking the ethoxy group to identify critical pharmacophores .
- Solubility Correction : Account for solubility limitations in bioassays by using co-solvents (e.g., DMSO ≤0.1%) or PEG-based formulations .
Q. What methodologies are effective for identifying the compound’s biological targets?
- Surface Plasmon Resonance (SPR) : Screen against protein libraries to detect binding interactions (KD values) .
- X-ray Crystallography : Co-crystallize with suspected targets (e.g., kinases) to resolve binding modes .
- CRISPR-Cas9 Knockout Models : Validate target relevance in cellular pathways (e.g., apoptosis, angiogenesis) .
Q. How can solubility and stability challenges be addressed during formulation for in vivo studies?
- Salt Forms : Explore alternative counterions (e.g., mesylate, phosphate) to improve aqueous solubility .
- Nanoformulations : Encapsulate in PLGA nanoparticles (100–200 nm) for sustained release in rodent models .
- Stability Testing : Accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring .
Q. What experimental designs are optimal for pharmacokinetic profiling in preclinical models?
- Rodent Studies : Administer IV/PO doses (5–20 mg/kg) and collect plasma samples at 0.5, 1, 2, 4, 8, 12, 24 h post-dose.
- LC-MS/MS Analysis : Quantify compound levels using a deuterated internal standard .
- Tissue Distribution : Euthanize animals at 24 h to assess accumulation in liver, kidneys, and brain .
Methodological Notes
- Data Contradiction Analysis : Cross-validate bioassay results with orthogonal methods (e.g., SPR vs. enzymatic assays) to distinguish artifacts from true activity .
- Advanced Purification : Use preparative HPLC (C18 column, 0.1% TFA in H₂O/MeCN) for >99% purity in mechanistic studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
